3-Bromo-5-chloro-2-iodobenzonitrile
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Overview
Description
3-Bromo-5-chloro-2-iodobenzonitrile: is an organic compound with the molecular formula C7H2BrClIN and a molecular weight of 342.36 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzonitrile core, making it a halogenated aromatic nitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-iodobenzonitrile typically involves halogenation reactions. One common method is the sequential halogenation of benzonitrile derivatives. For example, starting with a benzonitrile, bromination, chlorination, and iodination can be performed under controlled conditions to introduce the respective halogen atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using appropriate halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-2-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzonitriles depending on the substituent introduced.
Coupling Reactions: Products include biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry: 3-Bromo-5-chloro-2-iodobenzonitrile is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-iodobenzonitrile involves its reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 3-Bromo-5-chloro-2-fluorobenzonitrile
- 3-Bromo-5-chloro-2-iodobenzoic acid
- 3-Bromo-5-chloro-2-iodobenzene
Uniqueness: 3-Bromo-5-chloro-2-iodobenzonitrile is unique due to the specific combination of bromine, chlorine, and iodine atoms on the benzonitrile core, which imparts distinct reactivity and properties compared to other halogenated benzonitriles .
Properties
IUPAC Name |
3-bromo-5-chloro-2-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClIN/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWDNNGGYPAOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)I)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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